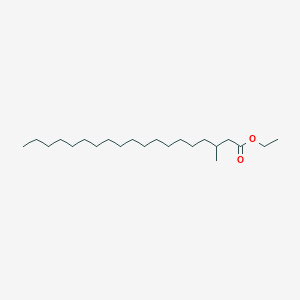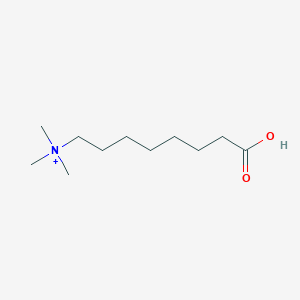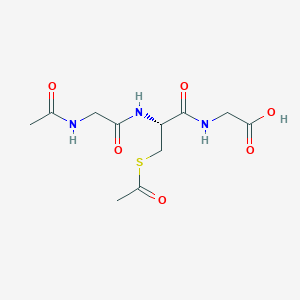
4-Aminobenzenesulfonic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzenesulfonic acid hydrochloride is an organic compound with the chemical formula C6H8ClNO3S. It is a derivative of 4-aminobenzenesulfonic acid, where the sulfonic acid group is neutralized by hydrochloric acid. This compound is commonly used in the synthesis of dyes, pharmaceuticals, and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzenesulfonic acid can be synthesized by sulfonation of aniline with concentrated sulfuric acid. The process involves adding aniline to a reactor with an air condenser and then adding concentrated sulfuric acid dropwise under stirring. The mixture is heated to 180-190°C for 1.5-2 hours. After cooling, the reaction mixture is treated with sodium hydroxide to precipitate the crude product, which is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 4-aminobenzenesulfonic acid follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzenesulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Aminobenzenesulfonic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of azo dyes and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in protein modification studies.
Medicine: It serves as an intermediate in the synthesis of sulfa drugs and other pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 4-aminobenzenesulfonic acid hydrochloride involves its ability to form diazonium salts under acidic conditions. These diazonium salts can then undergo coupling reactions with various nucleophiles, leading to the formation of azo compounds. The compound’s sulfonic acid group enhances its solubility and reactivity in aqueous solutions .
Comparison with Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilamide
Comparison: 4-Aminobenzenesulfonic acid hydrochloride is unique due to its amino group, which allows it to participate in a wider range of chemical reactions compared to benzenesulfonic acid and p-toluenesulfonic acid. Its ability to form diazonium salts makes it particularly valuable in the synthesis of azo dyes, a property not shared by sulfanilamide .
Properties
CAS No. |
63317-90-8 |
|---|---|
Molecular Formula |
C6H8ClNO3S |
Molecular Weight |
209.65 g/mol |
IUPAC Name |
4-aminobenzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO3S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H |
InChI Key |
QLKPEODFPFEGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


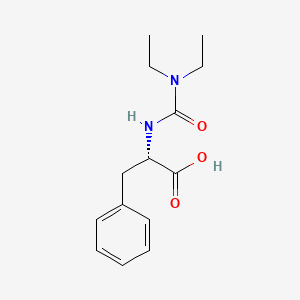
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
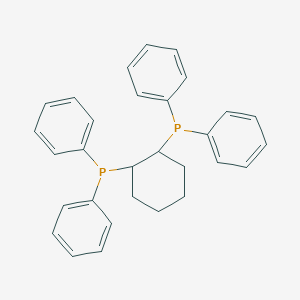
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)

![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
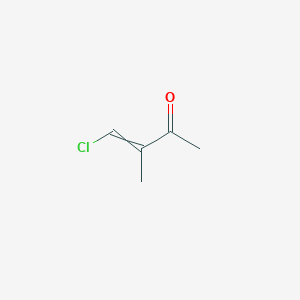
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
